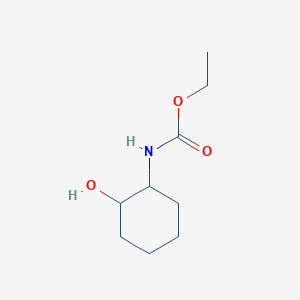
Ethyl 2-hydroxycyclohexylcarbamate
描述
Ethyl 2-hydroxycyclohexylcarbamate is a carbamate derivative characterized by a cyclohexanol backbone substituted with an ethyl carbamate group. Its structure combines the rigidity of the cyclohexane ring with the hydrogen-bonding capability of the hydroxyl and carbamate moieties. Carbamates, in general, are widely recognized for their roles as enzyme inhibitors, prodrugs, and bioactive intermediates .
属性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
ethyl N-(2-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-7-5-3-4-6-8(7)11/h7-8,11H,2-6H2,1H3,(H,10,12) |
InChI 键 |
MIZBMSMHCIQDLW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1CCCCC1O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxycyclohexylcarbamate typically involves the reaction of cyclohexanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as tertiary amines, can also enhance the reaction efficiency and yield.
化学反应分析
Types of Reactions
Ethyl 2-hydroxycyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the ester group under mild conditions.
Major Products Formed
Oxidation: Cyclohexanone derivative.
Reduction: Cyclohexanol derivative.
Substitution: Carbamate derivatives with various functional groups.
科学研究应用
Ethyl 2-hydroxycyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and resins.
作用机制
The mechanism of action of Ethyl 2-hydroxycyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to modulate enzyme activity and receptor binding pathways contributes to its therapeutic potential.
相似化合物的比较
Comparison with Structural Analogs
tert-Butyl 2-hydroxycyclohexylcarbamate
The tert-butyl analog shares the same cyclohexanol-carbamate scaffold but differs in the alkyl substituent (tert-butyl vs. ethyl). Key distinctions include:
- Applications : The tert-butyl group’s lipophilicity may favor membrane permeability in drug design, though its discontinuation suggests practical limitations.
Other Cyclohexyl Carbamates
Compounds like hexachlorocyclohexane isomers (e.g., 1,2,3,4,5,6-hexachlorocyclohexane) share the cyclohexane backbone but differ fundamentally in functionalization. Chlorinated derivatives are historically significant as pesticides (e.g., lindane), whereas Ethyl 2-hydroxycyclohexylcarbamate’s hydroxyl and carbamate groups suggest non-pesticidal applications, such as targeting neurological enzymes or bacterial pathways .
Comparison with Functional Analogs
Dithiocarbamates
Dithiocarbamates (e.g., sodium 6-methylpyridin-2-ylcarbamodithioate) replace oxygen with sulfur in the carbamate group, enabling metal chelation and applications in coordination chemistry. Dithiocarbamates are also associated with higher toxicity profiles in biological systems .
2-Aminobenzamides
2-Aminobenzamides, such as those studied by Beck et al. (2013), feature aromatic amine-carbamate hybrids. The cyclohexyl derivative’s aliphatic structure may instead favor interactions with hydrophobic enzyme pockets .
Physicochemical Properties
| Property | This compound | tert-Butyl Analog | Dithiocarbamates |
|---|---|---|---|
| Solubility | Moderate in polar solvents | Low (due to tert-butyl group) | High in aqueous basic solutions |
| Thermal Stability | Moderate | High | Low (prone to decomposition) |
| Reactivity | Hydrolysis-prone under acidic conditions | Resistant to hydrolysis | Oxidizes to thiuram disulfides |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


